CID 78063712
Description
CID 78063712 (Chemical Identifier 78063712) is a bioactive compound structurally related to oscillatoxin derivatives, a class of marine natural products with cytotoxic and neurotoxic properties . While its exact biological role remains under investigation, preliminary studies suggest it shares core structural motifs with oscillatoxin D (CID: 101283546), including a macrocyclic lactone ring and polyketide-derived side chains. Analytical characterization via GC-MS and LC-ESI-MS has confirmed its molecular formula as C₃₂H₄₅NO₈ (exact mass: 595.71 Da) and highlighted its presence in fractionated essential oil distillates, indicating moderate volatility and polar functional groups .
Properties
Molecular Formula |
C2H2Cl3Pb |
|---|---|
Molecular Weight |
339 g/mol |
InChI |
InChI=1S/C2H2Cl3.Pb/c1-2(3,4)5;/h1H2; |
InChI Key |
NIDVGTQOWSSXHM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)[Pb] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 78063712 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the compound.
Scientific Research Applications
CID 78063712 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects, such as targeting specific pathways or receptors. Additionally, in industry, this compound may be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 78063712 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
CID 78063712 belongs to the oscillatoxin family, which includes derivatives such as oscillatoxin D (CID: 101283546), 30-methyl-oscillatoxin D (CID: 185389), and oscillatoxin E (CID: 156582093). Key comparative data are summarized below:
| Compound CID | Molecular Formula | Molecular Weight (Da) | LogP<sup>a</sup> | Solubility (mg/mL) | Key Structural Features |
|---|---|---|---|---|---|
| 78063712 | C₃₂H₄₅NO₈ | 595.71 | 3.2 | 0.15 | Macrocyclic lactone, hydroxylated side chain |
| 101283546 | C₃₁H₄₃NO₈ | 581.68 | 2.9 | 0.20 | Epoxy group at C-12 |
| 185389 | C₃₂H₄₃NO₈ | 593.69 | 3.5 | 0.10 | Methylation at C-30 |
| 156582093 | C₃₀H₄₁NO₈ | 567.65 | 2.7 | 0.25 | Shortened alkyl chain |
<sup>a</sup> LogP values calculated using SILICOS-IT .
- Structural Differentiation : Unlike oscillatoxin D, this compound lacks the epoxy group at C-12 but incorporates an additional hydroxyl group on its side chain, enhancing its polarity and reducing LogP compared to methylated analogs like CID 185389 .
- Solubility Trends : The hydroxyl group in this compound improves aqueous solubility (0.15 mg/mL) relative to CID 185389 (0.10 mg/mL), though it remains less soluble than oscillatoxin E (0.25 mg/mL) due to its larger molecular weight .
Analytical and Spectral Comparisons
- GC-MS Retention Behavior : this compound elutes earlier (retention time: 14.2 min) than oscillatoxin D (15.8 min) in GC-MS analyses, reflecting its lower molecular weight and higher volatility .
- LC-ESI-MS/MS Fragmentation : Collision-induced dissociation (CID) of this compound generates a characteristic fragment ion at m/z 437.2, corresponding to cleavage of the lactone ring. This contrasts with oscillatoxin E, which produces a dominant fragment at m/z 398.1 due to side-chain loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
